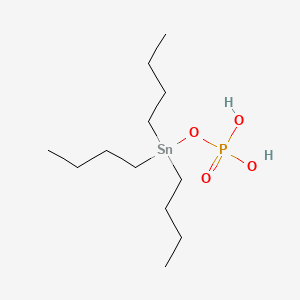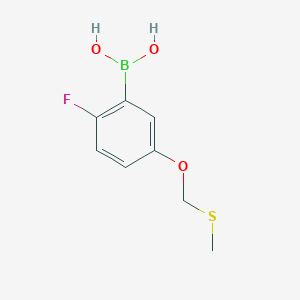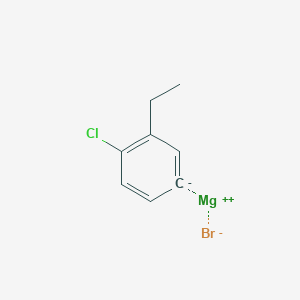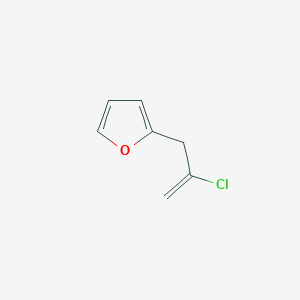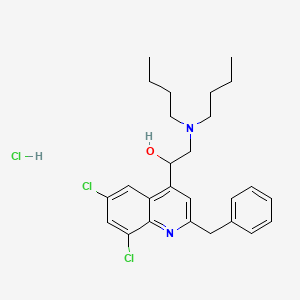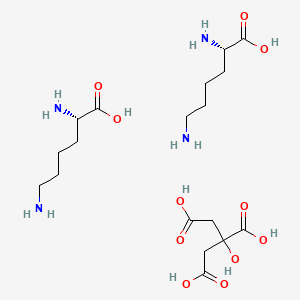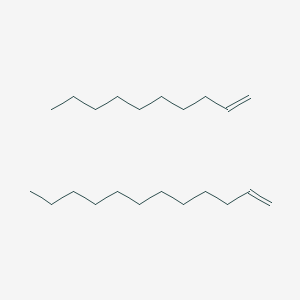
2H-Pyran-2-one, 5-(3-chlorophenyl)-6-(4-chlorophenyl)tetrahydro-3-methyl-, (5R,6R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2-one, 5-(3-chlorophenyl)-6-(4-chlorophenyl)tetrahydro-3-methyl-, (5R,6R)-: is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyranone ring substituted with chlorophenyl and methyl groups. The stereochemistry of the compound is defined by the (5R,6R) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, 5-(3-chlorophenyl)-6-(4-chlorophenyl)tetrahydro-3-methyl-, (5R,6R)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully monitored to maintain the integrity of the stereochemistry.
Analyse Des Réactions Chimiques
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chlorophenyl groups can participate in substitution reactions, where other groups replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, derivatives of this compound are investigated for their potential biological activities. These studies may include exploring its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound and its derivatives are of interest in medicinal chemistry for their potential pharmacological properties. Research may focus on their efficacy as drugs or drug precursors.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mécanisme D'action
The mechanism of action of 2H-Pyran-2-one, 5-(3-chlorophenyl)-6-(4-chlorophenyl)tetrahydro-3-methyl-, (5R,6R)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
2H-Pyran-2-one, 5-(3-chlorophenyl)-6-(4-chlorophenyl)tetrahydro-3-methyl-, (5S,6S)-: This is a stereoisomer with a different spatial arrangement of atoms.
2H-Pyran-2-one, 5-(3-chlorophenyl)-6-(4-chlorophenyl)tetrahydro-3-methyl-, (5R,6S)-: Another stereoisomer with distinct properties.
Uniqueness: The (5R,6R) configuration of the compound gives it unique chemical and biological properties compared to its stereoisomers
Propriétés
Formule moléculaire |
C18H16Cl2O2 |
|---|---|
Poids moléculaire |
335.2 g/mol |
Nom IUPAC |
5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyloxan-2-one |
InChI |
InChI=1S/C18H16Cl2O2/c1-11-9-16(13-3-2-4-15(20)10-13)17(22-18(11)21)12-5-7-14(19)8-6-12/h2-8,10-11,16-17H,9H2,1H3 |
Clé InChI |
QNQSZYRUBCVBEK-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(OC1=O)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



